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molecular formula C12H12BrNO2 B8753191 Methyl 7-bromo-2,3-dihydro-1H-1-benzazepine-4-carboxylate CAS No. 313724-44-6

Methyl 7-bromo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Cat. No. B8753191
M. Wt: 282.13 g/mol
InChI Key: HGSQDSPBTISAAV-UHFFFAOYSA-N
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Patent
US06936602B1

Procedure details

To a suspension of 7-bromo-2,3-dihydro-1-benzazepine-4-carboxylic acid (68.2 g) in methanol (100 ml) was added concentrated sulfuric acid (37.3 g) at 0° C., and the mixture was heated at 80° C. for 10 hours. After allowing to cool, the solvent was evaporated under reduced pressure. Ethyl acetate and water were added thereto and 1N sodium hydroxide solution was added to pH=4 at 0° C. The solution was separated, and the organic phase was washed with water and saturated brine and dried with magnesium sulfate. The solvent was evaporated under reduced pressure, the resulting residue was subjected to silica gel column to remove origin components (ethyl acetate), and the resulting solid was washed with diisopropyl ether to give methyl 7-bromo-2,3-dihydro-1-benzazepine-4-carboxylate (44.0 g). The filtrate was purified with silica gel column (hexane:ethyl acetate=4:1) to give methyl 7-bromo-2,3-dihydro-1-benzazepine-4-carboxylate (3.4 g).
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][CH2:10][CH2:9][C:8]([C:12]([OH:14])=[O:13])=[CH:7][C:6]=2[CH:15]=1.S(=O)(=O)(O)O.[CH3:21]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][CH2:10][CH2:9][C:8]([C:12]([O:14][CH3:21])=[O:13])=[CH:7][C:6]=2[CH:15]=1

Inputs

Step One
Name
Quantity
68.2 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(CCN2)C(=O)O)C1
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
37.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added
ADDITION
Type
ADDITION
Details
1N sodium hydroxide solution was added to pH=4 at 0° C
CUSTOM
Type
CUSTOM
Details
The solution was separated
WASH
Type
WASH
Details
the organic phase was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove origin components (ethyl acetate)
WASH
Type
WASH
Details
the resulting solid was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(CCN2)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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